molecular formula C27H26N2O4 B12501996 11-(3-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

11-(3-hydroxy-4-methoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B12501996
M. Wt: 442.5 g/mol
InChI Key: NKZJACGFXGJYRH-UHFFFAOYSA-N
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Description

The compound 10-(3-HYDROXY-4-METHOXYPHENYL)-14-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE is a complex organic molecule with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3-HYDROXY-4-METHOXYPHENYL)-14-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE typically involves multi-step organic reactions. The process starts with the preparation of the core tricyclic structure, followed by the introduction of hydroxyl and methoxy groups through selective functionalization reactions. Common reagents used in these steps include organometallic compounds, oxidizing agents, and protecting groups to ensure the selective introduction of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and scalable purification techniques to ensure the compound is produced efficiently and with high purity.

Chemical Reactions Analysis

Types of Reactions

10-(3-HYDROXY-4-METHOXYPHENYL)-14-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE: undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms, altering its structure and reactivity.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Nucleophiles: Such as halides or amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols or alkanes.

Scientific Research Applications

10-(3-HYDROXY-4-METHOXYPHENYL)-14-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE: has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 10-(3-HYDROXY-4-METHOXYPHENYL)-14-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl and methoxy groups play a crucial role in its binding affinity and reactivity with biological molecules. The compound may inhibit or activate certain enzymes, leading to various biological effects.

Comparison with Similar Compounds

10-(3-HYDROXY-4-METHOXYPHENYL)-14-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE: can be compared with similar compounds such as:

These compounds share similar tricyclic structures and functional groups but may differ in their specific reactivity and applications. The uniqueness of 10-(3-HYDROXY-4-METHOXYPHENYL)-14-(4-METHOXYPHENYL)-2,9-DIAZATRICYCLO[9.4.0.0(3),?]PENTADECA-1(11),3,5,7-TETRAEN-12-ONE

Properties

Molecular Formula

C27H26N2O4

Molecular Weight

442.5 g/mol

IUPAC Name

6-(3-hydroxy-4-methoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C27H26N2O4/c1-32-19-10-7-16(8-11-19)18-13-22-26(24(31)15-18)27(17-9-12-25(33-2)23(30)14-17)29-21-6-4-3-5-20(21)28-22/h3-12,14,18,27-30H,13,15H2,1-2H3

InChI Key

NKZJACGFXGJYRH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=CC(=C(C=C5)OC)O)C(=O)C2

Origin of Product

United States

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